4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid
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Overview
Description
4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid is a biochemical compound used for proteomics research . It has a molecular formula of C8H11NO2S and a molecular weight of 185.24 .
Molecular Structure Analysis
Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 185.24 . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Design Mimics of Protein Secondary Structures
4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), akin to 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid, serve as constrained heterocyclic γ-amino acids. These compounds are valuable in mimicking protein secondary structures, such as helices, β-sheets, turns, and β-hairpins. A short and versatile chemical synthesis route for ATCs has been developed, allowing the introduction of a wide variety of lateral chains on the γ-carbon atom or the thiazole core of γ-amino acids. This synthesis provides a flexible method for designing protein structure mimics, highlighting the potential of thiazole derivatives in structural biology and drug design (Mathieu et al., 2015).
Spectroscopic and Structural Analysis
A comprehensive study on 4-methylthiadiazole-5-carboxylic acid, a simple 1,2,3-thiadiazole derivative, employed density functional theory to investigate its electronic structure and spectroscopic features. This research explored the compound's stability, molecular properties, vibrational analysis through FT-IR and FT-Raman spectra, and hydrogen bonding strengths. Additionally, solvent effects on its molecular interactions were examined, offering insights into the physicochemical properties and potential applications of thiazole derivatives in material science and analytical chemistry (Singh et al., 2019).
Synthesis and Biological Activities
Novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been synthesized and evaluated for their biological activities, including fungicidal and antivirus activities. This research demonstrates the chemical versatility of thiazole derivatives and their potential in developing new strategies for fungi and virus control, showcasing the role of thiazole-based compounds in agricultural and pharmaceutical applications (Fengyun et al., 2015).
Antimicrobial Activity Screening
A series of new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid were synthesized and their in vitro antimicrobial activity was evaluated. The study found significant bioactivity against Gram-positive bacteria, with certain compounds showing high efficacy. This research underscores the potential of thiazole derivatives in combating bacterial infections, especially those caused by antibiotic-resistant strains (Paruch et al., 2021).
Mechanism of Action
Target of Action
Similar compounds, such as thiazolylimidazolidinone derivatives, have been reported to act as inhibitors of stearoyl-coa desaturase-1 (scd1) .
Mode of Action
Based on the action of similar compounds, it may interact with its target enzyme, potentially inhibiting its activity .
Biochemical Pathways
If it acts as an scd1 inhibitor like its similar compounds, it could affect lipid metabolism, given that scd1 is involved in the biosynthesis of monounsaturated fatty acids .
Result of Action
If it acts as an SCD1 inhibitor, it could potentially alter lipid profiles within cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid is stable under normal temperatures but decomposes under high temperature and acidic conditions . It is soluble in water, alcohol, and ketone solvents , which could influence its distribution and action in a biological system.
properties
IUPAC Name |
4-methyl-2-propyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-3-4-6-9-5(2)7(12-6)8(10)11/h3-4H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYWYTDCZAVNRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(S1)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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